

Difference between Ivabradine Impurity 5 and process impurities

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Compound of Interest

Compound Name: *Ivabradine Impurity 5*

CAS No.: *1462470-54-7*

Cat. No.: *B601734*

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An in-depth technical analysis of pharmaceutical impurities requires distinguishing between unreacted starting materials, synthetic by-products, and post-synthesis degradation products. In the synthesis of Ivabradine—a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for heart failure and angina—impurity profiling is a critical regulatory requirement.

This whitepaper provides a comprehensive mechanistic and analytical guide detailing the structural, functional, and analytical differences between **Ivabradine Impurity 5** and other process/degradation impurities.

Defining the Impurity Landscape: Process vs. Degradation

To establish a rigorous quality control framework, we must first categorize the impurities based on their origin:

- **Process Impurities:** Chemical entities that arise during the manufacturing process. This broad category includes unreacted starting materials, intermediates, and synthetic by-

products (e.g., over-alkylated compounds, positional isomers).

- Degradation Products: Impurities resulting from the chemical breakdown of the Active Pharmaceutical Ingredient (API) during storage or formulation, typically driven by hydrolysis, oxidation, or photolysis [1].

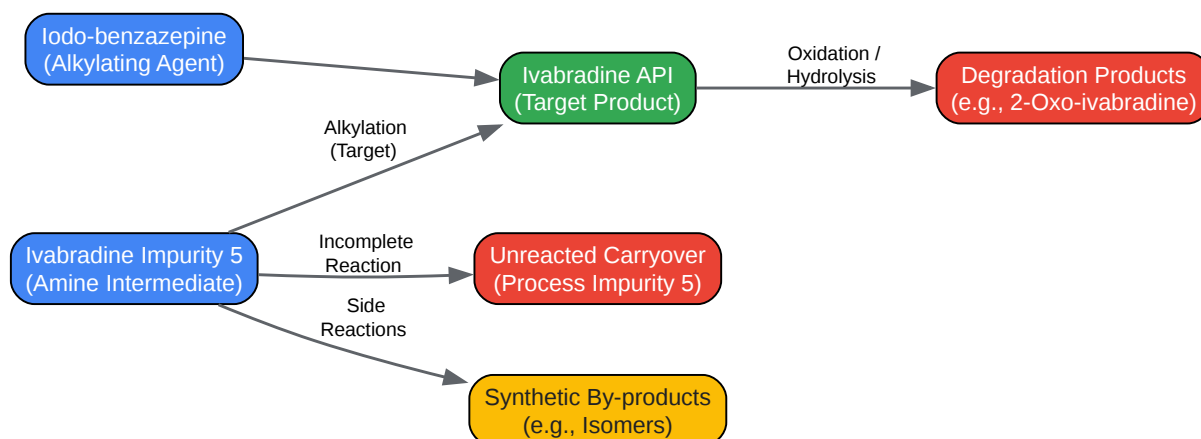
Ivabradine Impurity 5 specifically falls under the sub-category of an unreacted starting material (a process impurity). Chemically identified as (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine (or its hydrochloride salt), it is the primary amine intermediate used to synthesize the final Ivabradine molecule [1].

Mechanistic Pathways and Causality

The synthesis of Ivabradine relies on the alkylation of Impurity 5 with an iodo-benzazepine derivative (e.g., 3-(2-iodoethyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one).

Why does Impurity 5 persist? In any bimolecular nucleophilic substitution (S_N2) or reductive amination, reaction kinetics decelerate as reactant concentrations drop. Trace amounts of the amine intermediate (Impurity 5) often fail to react due to stoichiometric imbalances or steric hindrance, leading to its carryover into the crude API [2].

Conversely, other process impurities form via divergent side reactions. For example, if the starting material lacks strict enantiomeric purity, the R-enantiomer of Ivabradine is generated. Meanwhile, degradation products like 2-Oxo-ivabradine form post-synthesis when the API is subjected to oxidative stress or acid/base hydrolysis [3].



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Ivabradine synthesis pathway illustrating the origin of Impurity 5 versus other impurities.

Quantitative Data and Structural Comparison

To effectively isolate these compounds, analytical scientists must leverage their distinct molecular weights and structural features. The table below summarizes the core differences between Impurity 5 and other common Ivabradine impurities.

Impurity Name	Classification	Origin	Molecular Formula	Approx. MW (Free Base)	Key Structural Feature
Ivabradine API	Target Drug	N/A	C ₂₇ H ₃₆ N ₂ O ₅	468.59 g/mol	Intact benzazepine + bicyclooctatriene
Impurity 5	Process (Starting Material)	Unreacted carryover	C ₁₂ H ₁₇ N ₂ O ₂	207.27 g/mol	Secondary amine, lacks benzazepine ring
R-Enantiomer	Process (By-product)	Chiral inversion / impure SM	C ₂₇ H ₃₆ N ₂ O ₅	468.59 g/mol	(7R) stereocenter instead of (7S)
2-Oxo-ivabradine	Degradation Product	Oxidative stress / Hydrolysis	C ₂₇ H ₃₄ N ₂ O ₆	482.57 g/mol	Additional carbonyl group on the ring
N-Desmethyl	Degradation / Metabolite	N-dealkylation	C ₂₆ H ₃₄ N ₂ O ₅	454.56 g/mol	Loss of the N-methyl group

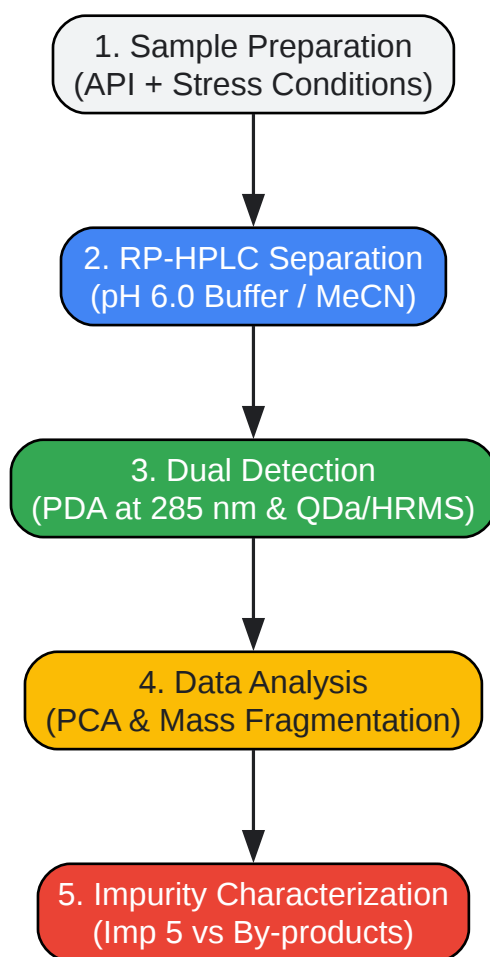
Analytical Methodologies: Self-Validating Profiling Protocol

Because Ivabradine and its process impurities (especially positional isomers) share similar polarities, standard reverse-phase high-performance liquid chromatography (RP-HPLC) often fails to achieve baseline resolution. To overcome this, a chemometrically assisted RP-HPLC method coupled with orthogonal mass spectrometry (LC-HRMS) is required [4].

The following protocol utilizes a self-validating system: the Photodiode Array (PDA) detector provides quantitative chromophore data, while the Mass Spectrometer (MS) confirms the exact molecular mass, ensuring that co-eluting peaks are not misidentified.

Step-by-Step LC-HRMS Methodology

- **Sample Preparation:** Dissolve the crude Ivabradine API in the mobile phase to a working concentration of 200 µg/mL. Spike the solution with 4 µg/mL of an Impurity 5 reference standard to validate retention time alignment.
- **Stationary Phase Selection:** Utilize a high-density C18 column (e.g., Zorbax Eclipse Plus, 100 × 4.6 mm, 3.5 µm). Maintain the column compartment at exactly 34 °C to stabilize partitioning kinetics.
- **Mobile Phase Optimization (Box-Behnken Design):** Use a highly controlled gradient. Prepare Mobile Phase A as a 28 mM phosphate buffer adjusted to pH 6.0 (critical for maintaining the secondary amine of Impurity 5 in a consistent ionization state). Prepare Mobile Phase B as an acetonitrile/methanol mixture (41:59, v/v). The addition of methanol is the causal factor that resolves closely eluting positional isomers by altering hydrogen-bonding dynamics [4].
- **Orthogonal Detection:** Route the eluate first through a PDA detector set to 220 nm and 285 nm. Route the subsequent flow into a High-Resolution Mass Spectrometer (HRMS) operating in positive electrospray ionization (ESI+) mode.
- **Data Interpretation:** Impurity 5 will yield a distinct [M+H]⁺ peak at $m/z \approx 208.28$, easily distinguishable from the intact API ($m/z \approx 469.60$) and oxidized degradation products like 2-Oxo-ivabradine ($m/z \approx 483.57$).



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Step-by-step LC-HRMS analytical workflow for profiling Ivabradine process impurities.

Control Strategies for Impurity 5

While chromatographic purification can remove Impurity 5, it is industrially inefficient. A highly effective chemical control strategy exploits the specific reactivity of Impurity 5.

Because Impurity 5 contains a reactive secondary amine (unlike the fully substituted tertiary amines in the final API), it can be selectively targeted. By treating the crude reaction mixture with a derivatizing agent such as acetyl chloride, the unreacted Impurity 5 is converted into an acetylated derivative. This acetylation drastically alters the molecule's polarity and solubility profile, allowing the newly formed impurity to be easily purged from the API via simple solvent recrystallization, bypassing the need for expensive preparative chromatography [5].

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